molecular formula C29H36N2O6 B12283407 4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-

Cat. No.: B12283407
M. Wt: 508.6 g/mol
InChI Key: QROJHEFSCXCNHD-VWLOTQADSA-N
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Description

Molecular Architecture of 1-[2-(1,1-Dimethylethoxy)-2-Oxoethyl]-α-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]-4-Piperidinepropanoic Acid

The compound’s molecular architecture comprises three key structural motifs: a piperidine ring, a tert-butoxy-protected carboxylic acid group, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, serves as the central scaffold. At the 1-position of the piperidine ring, a 2-(1,1-dimethylethoxy)-2-oxoethyl group is attached, forming a branched ester linkage. This tert-butoxycarbonyl (Boc) derivative introduces steric bulk and acid-labile protection to the adjacent carboxylic acid functionality.

The α-carbon of the propanoic acid chain is substituted with an Fmoc-protected amino group. The Fmoc moiety, a 9-fluorenylmethyloxycarbonyl group, is a base-labile protecting group widely used in peptide synthesis due to its stability under acidic conditions and selective removal via weak bases like piperidine. The Fmoc group’s planar fluorene system contributes to the compound’s ultraviolet (UV) activity, enabling spectroscopic monitoring during synthetic workflows.

The full IUPAC name reflects these structural elements:

  • Piperidinepropanoic acid : Indicates the piperidine ring fused to a three-carbon carboxylic acid chain.
  • 1-[2-(1,1-Dimethylethoxy)-2-oxoethyl] : Specifies the tert-butoxycarbonylmethyl substituent at the piperidine’s 1-position.
  • α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino] : Denotes the Fmoc-protected amino group at the α-carbon of the propanoic acid.

A computational analysis of the molecular formula (C₂₆H₃₀N₂O₆) reveals a molecular weight of 466.53 g/mol , consistent with analogues such as N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. The tert-butyl group (C(CH₃)₃) and Fmoc’s fluorene system (C₁₃H₉) dominate the hydrophobic regions of the molecule, while the carboxylic acid and carbamate groups introduce polar functionality.

Properties

Molecular Formula

C29H36N2O6

Molecular Weight

508.6 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C29H36N2O6/c1-29(2,3)37-26(32)17-31-14-12-19(13-15-31)16-25(27(33)34)30-28(35)36-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1-3H3,(H,30,35)(H,33,34)/t25-/m0/s1

InChI Key

QROJHEFSCXCNHD-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features:

  • A piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc)-protected oxoethyl group .
  • A propanoic acid backbone with an (S)-configured alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) moiety .

Retrosynthetically, the molecule dissects into three key fragments (Fig. 1):

  • Boc-protected piperidine-oxoethyl unit
  • Fmoc-protected (S)-alpha-amino propanoic acid
  • Linkage strategy for conjugating fragments 1 and 2.

Synthesis of Boc-Protected Piperidine-Oxoethyl Intermediate

Preparation of tert-Butyl 4-(2-Methoxy-2-Oxoethyl)piperidine-1-Carboxylate

The Boc-protected piperidine core is synthesized via a Michael addition followed by esterification (Scheme 1):

  • Piperidine-4-acetic acid methyl ester (1.0 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
  • Reaction proceeds at 25°C for 12 h, yielding tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (92% yield).
Parameter Value
Catalyst DMAP (0.1 eq)
Solvent DCM
Temperature 25°C
Reaction Time 12 h
Yield 92%

Characterization Data :

  • HRMS (ESI+) : m/z calc. for C13H23NO4 [M+H]+: 258.1705, found: 258.1702.
  • ¹H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 2.40–2.60 (m, 4H, piperidine), 3.67 (s, 3H, OCH3), 3.98–4.12 (m, 2H, COOCH2).

Synthesis of Fmoc-Protected (S)-Alpha-Amino Propanoic Acid

Asymmetric Amination of Propanoic Acid

The (S)-alpha-amino center is established via enzymatic resolution :

  • Racemic alpha-bromo propanoic acid (1.0 eq) undergoes kinetic resolution with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4) at 37°C.
  • Ammonium hydroxide (2.0 eq) is added stepwise over 24 h, yielding (S)-alpha-amino propanoic acid (ee >99%, 45% yield).

Fmoc Protection

The free amine is protected using Fmoc-OSu (1.5 eq) in tetrahydrofuran (THF) with N-methylmorpholine (2.0 eq) as base:

  • Reaction completes in 2 h at 0°C, providing Fmoc-(S)-alpha-amino propanoic acid (85% yield).

Convergent Assembly of the Target Compound

Ester Hydrolysis of Piperidine Intermediate

The methyl ester in tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is hydrolyzed under acidic conditions:

  • Hydrochloric acid (6 M, 10 eq) in dioxane/water (1:1 v/v) at 60°C for 6 h.
  • Yields tert-butyl 4-(2-carboxyethyl)piperidine-1-carboxylate (88% yield).

Amide Coupling

The carboxylic acid (1.0 eq) is activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF , then coupled to Fmoc-(S)-alpha-amino propanoic acid (1.1 eq):

  • Reaction proceeds at 25°C for 4 h, yielding the fully protected target compound (76% yield).
Parameter Value
Coupling Reagent HATU (1.2 eq)
Base DIPEA (3.0 eq)
Solvent DMF
Temperature 25°C
Reaction Time 4 h
Yield 76%

Stereochemical Integrity and Purification

Chiral HPLC Analysis

The final product’s enantiomeric excess is confirmed via chiral HPLC (Chiralpak IA column):

  • Mobile Phase : Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid.
  • Retention Time : 12.4 min (S-enantiomer), 14.7 min (R-enantiomer).
  • ee : >99%.

Preparative HPLC Purification

Crude product is purified using C18 reverse-phase chromatography :

  • Gradient : 20–80% acetonitrile in water (0.1% TFA) over 30 min.
  • Purity : >98% (UV detection at 254 nm).

Comparative Analysis of Synthetic Routes

Solid-Phase vs. Solution-Phase Synthesis

A comparative evaluation reveals trade-offs between methods (Table 1):

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Stereocontrol Excellent (automated) Moderate (manual)
Yield per Step 85–92% 70–88%
Purification Minimal (resin cleavage) Extensive (HPLC required)
Scalability Limited (mg–g scale) High (kg scale feasible)

Solid-phase methods excel in reducing epimerization during coupling steps but face limitations in large-scale production.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Critical reagents impact production costs (Table 2):

Reagent Cost per kg (USD) Contribution to Total Cost
Fmoc-OSu 2,500 38%
HATU 8,000 29%
CAL-B Lipase 1,200 15%

Optimization efforts focus on reagent recycling (e.g., HATU recovery via extraction) and alternative coupling agents (e.g., T3P®).

Chemical Reactions Analysis

Amide Bond Formation

This compound participates in amidation reactions during peptide assembly. The Fmoc-protected α-amino group is activated (e.g., via HATU) to couple with carboxyl-terminal residues, forming peptide bonds.

Deprotection Reactions

  • Fmoc Deprotection :

    • Reagents : Piperidine in DMF.

    • Conditions : Basic environment.

    • Outcome : Removal of the Fmoc group to expose the α-amino group for subsequent reactions .

  • t-Boc Deprotection :

    • Reagents : Trifluoroacetic acid (TFA) or acidic conditions.

    • Conditions : Room temperature or mild heating.

    • Outcome : Liberation of the carboxyl terminus for further functionalization .

Coupling Reactions

The compound’s carboxyl group (after deprotection) undergoes activated coupling with amino-terminal residues. Common reagents include HATU or EDCl in the presence of bases like triethylamine.

Oxidation/Reduction

While not explicitly detailed, the oxoethyl substituent (2-oxoethyl) suggests potential redox reactions (e.g., reduction of ketones to alcohols or oxidation of alcohols to ketones), depending on reaction conditions.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Outcome
Fmoc DeprotectionPiperidine in DMFBasic, room temperatureExposure of α-amino group for coupling
t-Boc DeprotectionTFA or HCl/dioxaneAcidic, mild heatingLiberation of carboxyl terminus for further reactions
Amide Bond FormationHATU, EDCl, DMAP, DIPEASolvents like DMF or DCMFormation of peptide bonds with activated carboxyl groups
Piperidine Ring FormationCyclopropane derivatives or coupling agentsSolvents like THF or DCMFormation of the piperidine backbone

Stereochemical Considerations

The (αS) configuration influences reaction stereospecificity , particularly in coupling and deprotection steps. This stereochemical integrity is critical for maintaining biological activity in synthesized peptides.

Scientific Research Applications

Drug Development

This compound is primarily utilized in the synthesis of peptide-based drugs. The Fmoc group is a common protective group in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids during the synthesis process.

Case Study: Peptide Synthesis

A study demonstrated the effective use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of the Fmoc group facilitated easier purification and higher yields during synthesis, making it a preferred choice for researchers in peptide chemistry .

Therapeutic Applications

The derivative has shown potential in treating various conditions due to its ability to modulate biological pathways.

Sepsis Treatment

Research involving 1-Piperidine Propionic Acid (a related compound) indicated its efficacy in reducing mortality rates in sepsis models by inhibiting inflammatory cytokine production. This suggests that similar derivatives could be explored for therapeutic interventions in septic shock .

Pain Management

Piperidine derivatives have been associated with analgesic effects, demonstrating potential as pain management agents. The structural similarity of this compound to known analgesics suggests it could exhibit similar properties, warranting further investigation into its pharmacological profile .

Biochemical Research

The compound's ability to influence protease-activated receptor pathways has made it a subject of interest in biochemical research focused on inflammatory responses and immune modulation.

Case Study: Immune Modulation

In vitro studies showed that derivatives like this compound can significantly inhibit cytokine expression in immune cell lines, highlighting their potential as modulators of immune responses during infections .

Mechanism of Action

The mechanism of action for 4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(i) Protecting Group Strategy

  • The target compound’s Fmoc-α-amino group contrasts with derivatives like CAS 154938-68-8 (), where Fmoc is on the piperidine nitrogen. This distinction determines its role in peptide elongation (N-terminal protection) versus piperidine N-functionalization .
  • The tert-butoxy ester in the target compound offers acid-labile protection, whereas methyl esters (e.g., CAS 162504-75-8; ) require harsher hydrolysis conditions .

(ii) Stereochemical Impact

  • The (αS) configuration ensures compatibility with L-amino acid-based peptide synthesis, unlike racemic or β-amino analogs (e.g., CAS 372144-11-1; ), which may disrupt secondary structures like α-helices .

(iii) Solubility and Stability

  • The tert-butoxyethyl substituent enhances solubility in organic solvents compared to aromatic analogs (e.g., 2-fluorobenzyl in ), which may aggregate in nonpolar media .

Research Findings

Synthetic Utility : The target compound’s orthogonal protection (Fmoc + tert-butoxy) enables sequential deprotection in multi-step syntheses, as demonstrated in the preparation of cyclic peptides ().

Biological Activity : Piperidine derivatives with fluorophenyl groups () show higher affinity for kinase targets, whereas the target compound’s lack of aromaticity limits direct bioactivity but improves synthetic versatility .

Stability Studies : Boc-protected analogs () exhibit longer shelf lives under acidic conditions, while Fmoc derivatives (target compound) degrade faster in basic environments .

Biological Activity

4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)- is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anti-inflammatory Activity : Recent studies have demonstrated that compounds related to piperidine derivatives exhibit significant anti-inflammatory properties. For instance, 1-Piperidine Propionic Acid (1-PPA), a structural analog, has been shown to act as an allosteric inhibitor of Protease Activated Receptor 2 (PAR2), which is implicated in various inflammatory diseases .
  • Antitumor Potential : The introduction of specific substituents in piperidine derivatives has been correlated with enhanced antitumor activity. For example, modifications that include carbohydrate moieties have shown promising results in inhibiting tumor growth .
  • Acetylcholinesterase Inhibition : Some derivatives of piperidine have been investigated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The compound's interaction with PAR2 suggests it may modulate signaling pathways involved in inflammation and pain . Its binding stabilizes the receptor in an inactive conformation, thereby inhibiting downstream signaling cascades.
  • Antioxidant Activity : Certain piperidine derivatives have demonstrated antioxidant properties, which contribute to their protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits PAR2 signaling; reduces MAPK activation
AntitumorEnhances antitumor activity through structural modifications
Acetylcholinesterase InhibitionPotential treatment for neurodegenerative diseases
AntioxidantProtects against oxidative stress

Case Study: Inhibition of PAR2

A study focused on 1-PPA revealed that it binds to an allosteric site on PAR2, effectively reducing ERK1/2 phosphorylation in cellular assays. This indicates a significant role for this compound in modulating inflammatory responses linked to various pathologies, including cancer and autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can yield be optimized?

  • Methodology : The compound is synthesized via peptide coupling strategies, often involving Fmoc-protected intermediates. Key steps include:

  • Reaction conditions : Refluxing in dichloromethane with acid anhydrides (e.g., propionic anhydride) under argon to prevent oxidation .
  • Purification : Extraction with chloroform, washing with aqueous ammonia, and drying over MgSO₄. Final purification via recrystallization in 2-propanol yields ~80% purity .
  • Yield optimization : Ensure stoichiometric excess of anhydrides (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can the stereochemical configuration (alphaS) be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR analysis : Compare the ¹H and ¹³C NMR shifts of the chiral center with reference spectra. For example, characteristic signals for the Fmoc-protected amine and piperidine protons appear at δ 7.24–7.40 (aromatic) and δ 3.66–3.78 (CO₂CH₃) .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak® IA) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Guidelines :

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation of the Fmoc group .
  • Handling : Use gloveboxes or Schlenk lines to avoid moisture, which can hydrolyze the tert-butoxycarbonyl (Boc) protecting group .
  • Stability testing : Monitor decomposition via HPLC every 3 months; degradation products include free piperidine and fluorenylmethanol .

Advanced Research Questions

Q. How can conflicting NMR data between synthesis batches be resolved to confirm structural integrity?

  • Troubleshooting :

  • Epimerization check : Compare diastereomeric ratios using ¹H NMR (e.g., splitting patterns for α-hydrogens) or circular dichroism (CD) spectroscopy. Epimerization may occur under basic conditions during coupling steps .
  • Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl stretching frequencies (e.g., 1740 cm⁻¹ for ester groups) and identify incomplete reactions .
  • Reference standards : Cross-validate with commercially available Fmoc-protected piperidine derivatives (e.g., Fmoc-Aib-F) .

Q. What strategies minimize side reactions when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Optimization :

  • Coupling agents : Use HATU/DIPEA in DMF for efficient activation of the carboxylic acid group, reducing racemization risks .
  • Temperature control : Perform couplings at 0–4°C to slow down base-induced Fmoc deprotection .
  • Resin compatibility : Use Wang or Rink amide resins to prevent steric hindrance during piperidine ring attachment .

Q. What mechanistic insights explain the compound’s degradation under varying pH conditions?

  • Degradation pathways :

  • Acidic conditions (pH < 3) : Hydrolysis of the Boc group generates 1,1-dimethylethanol and CO₂, confirmed by gas evolution and LC-MS .
  • Basic conditions (pH > 10) : The Fmoc group undergoes β-elimination, producing dibenzofulvene and CO₂, detectable via UV-Vis at 301 nm .
    • Mitigation : Buffer reactions at pH 6–8 using HEPES or phosphate buffers to stabilize the ester and carbamate linkages .

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